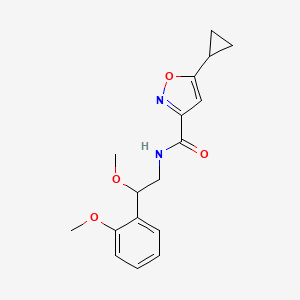

5-cyclopropyl-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-cyclopropyl-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)isoxazole-3-carboxamide” is a pharmaceutical compound that has been gaining increased interest in recent years for its properties and potential applications. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazole derivatives can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular formula of “5-cyclopropyl-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)isoxazole-3-carboxamide” is C17H20N2O4. The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique

Synthesis and Herbicidal Activity

A study by Xinlin Sun et al. (2020) discusses the design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, inspired by the pharmacophores of isoxaflutole and other related compounds. This research aimed to explore these compounds' potential as herbicides, indicating a methodology that could be relevant for studying the herbicidal activity of similar isoxazole derivatives. Laboratory bioassays showed that certain derivatives exhibited significant herbicidal activity against specific weed species, better than some controls, suggesting the utility of these compounds in agricultural chemistry (Xinlin Sun et al., 2020).

Antitumor and Cytotoxic Activities

Research into compounds with isoxazole moieties, such as the work by Ashraf S. Hassan et al. (2014, 2015), highlights the synthesis and characterization of new derivatives and their in vitro cytotoxic activity against cancer cell lines. These studies reveal the potential therapeutic applications of isoxazole derivatives in developing new anticancer agents. The ability of these compounds to inhibit growth in various cancer cell lines suggests a broader research interest in isoxazole derivatives for potential antitumor properties (Ashraf S. Hassan et al., 2014; Ashraf S. Hassan et al., 2015).

Antimicrobial and Antioxidant Studies

A study by K. Raghavendra et al. (2016) involves the synthesis of compounds through cyclopropanation and testing for antimicrobial and antioxidant activities. The results indicate that specific synthesized compounds show excellent antibacterial and antifungal properties, along with significant antioxidant potential. This research underscores the interest in exploring various organic compounds, including those with isoxazole rings, for potential use in treating infections and oxidative stress-related conditions (K. Raghavendra et al., 2016).

Orientations Futures

Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Mécanisme D'action

Target of Action

It is suggested that the structure of the compound indicates a possible nucleophilic attack site .

Mode of Action

It is suggested that the compound might be involved in a radical approach . This could involve the compound interacting with its targets and causing changes at a molecular level.

Biochemical Pathways

The compound may be involved in the protodeboronation of pinacol boronic esters . This process is a part of a larger biochemical pathway that involves the hydromethylation of alkenes . The compound might also play a role in the transfer hydrogenation of imines .

Result of Action

It is suggested that the compound might be involved in valuable transformations such as formal anti-markovnikov alkene hydromethylation .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the compound might react via an SN1 pathway in the presence of 2° and 3° benzylic halides . .

Propriétés

IUPAC Name |

5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-21-14-6-4-3-5-12(14)16(22-2)10-18-17(20)13-9-15(23-19-13)11-7-8-11/h3-6,9,11,16H,7-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCBEKFZTUKFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamate](/img/structure/B2926372.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

![1-(3,4-Dichlorophenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2926380.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)